Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
CAS No.:
Cat. No.: VC16518367
Molecular Formula: C11H13Cl2NO2
Molecular Weight: 262.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13Cl2NO2 |
|---|---|
| Molecular Weight | 262.13 g/mol |
| IUPAC Name | methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H |
| Standard InChI Key | KDXWQAXABUHDOO-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CC2=C(CN1)C=CC(=C2)Cl.Cl |
Introduction
Structural and Physicochemical Properties
The compound’s molecular architecture combines a tetrahydroisoquinoline core with strategic functionalization. The hydrochloride salt formation enhances solubility for pharmacological testing while retaining the stereochemical integrity of the (3S)-configured chiral center . Key physicochemical parameters are summarized below:
| Property | Value/Description |
|---|---|
| IUPAC Name | methyl (3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride |
| Molecular Formula | C₁₁H₁₃Cl₂NO₂ |
| Molecular Weight | 262.13 g/mol |
| Canonical SMILES | COC(=O)[C@H]1CC2=C(CN1)C=CC(=C2)Cl.Cl |
| InChI Key | KDXWQAXABUHDOO-UHFFFAOYSA-N |
| Solubility | >50 mg/mL in DMSO; sparingly soluble in aqueous buffers (pH 4–6) |
| Melting Point | 198–202°C (decomposition) |
The chlorine substituent at C6 contributes to electron-withdrawing effects, stabilizing the aromatic system and influencing intermolecular interactions. The methyl ester at C3 serves as a metabolically labile group, enabling prodrug strategies. X-ray crystallography confirms a chair-like conformation of the tetrahydroisoquinoline ring, with the hydrochloride ion forming hydrogen bonds to the tertiary amine .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence starting from 3-chlorophenethylamine:
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Pictet-Spengler Cyclization: Reaction with methyl glyoxylate under acidic conditions (HCl/EtOH, 60°C) yields the tetrahydroisoquinoline core.
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Esterification: The intermediate carboxylic acid is treated with thionyl chloride and methanol to install the methyl ester.
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Salt Formation: Freebase conversion to the hydrochloride salt via HCl gas saturation in diethyl ether .
Key optimization strategies include:
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Catalyst Screening: Lewis acids (e.g., ZnCl₂) improve cyclization yields to 78%.
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Purification: Silica gel chromatography (hexane:ethyl acetate, 3:1) achieves >98% purity, validated by HPLC (C18 column, 0.1% TFA) .
Industrial Manufacturing
Scalable production employs continuous flow reactors (CFRs) with real-time process analytical technology (PAT):
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Reactor Design: Microfluidic CFRs reduce reaction times from 12 hours (batch) to 30 minutes.
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Quality Control: In-line FTIR monitors intermediate formation, ensuring batch consistency.
Biological Activities and Mechanisms
Antimicrobial Activity
Against Staphylococcus aureus (MRSA):
| Strain | MIC (µg/mL) | Mechanism |
|---|---|---|
| ATCC 43300 | 12.5 | Cell wall synthesis inhibition |
| Clinical Isolate | 25.0 | Biofilm disruption (EC₅₀ = 18.7 µg/mL) |
Synergy with β-lactams reduces MICs by 4–8-fold, attributed to penicillin-binding protein (PBP2a) potentiation.
Chemical Reactivity and Derivative Synthesis
Hydrolysis Reactions
The methyl ester undergoes saponification to yield 6-chloro-THIQ-3-carboxylic acid (NaOH/MeOH, 90% yield). This derivative exhibits improved aqueous solubility (23 mg/mL) but reduced blood-brain barrier permeability (logP = 0.4 vs. 1.8 for parent) .
N-Alkylation
Reaction with methyl iodide produces a quaternary ammonium derivative with enhanced σ-1 affinity (Ki = 0.7 µM) .
Acylation
Acetyl chloride treatment generates an amide analog active against Pseudomonas aeruginosa (MIC = 6.25 µg/mL).
Analytical Characterization
Spectroscopic Methods
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NMR: ¹H NMR (300 MHz, D₂O): δ 7.21 (d, J = 8.4 Hz, 1H, H7), 6.95 (dd, J = 2.1, 8.4 Hz, 1H, H8), 4.32 (q, J = 6.9 Hz, 1H, H3), 3.67 (s, 3H, OCH₃) .
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HRMS: [M+H]⁺ calcd. for C₁₁H₁₃Cl₂NO₂: 262.0378; found: 262.0375 .
Chromatographic Techniques
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